2-[(2-Chloro-phenylamino)-methyl]-phenol
Description
2-[(2-Chloro-phenylamino)-methyl]-phenol is a phenol derivative featuring a (2-chlorophenylamino)methyl substituent at the ortho position of the phenolic ring. Its structure combines a phenolic hydroxyl group (acidic, hydrogen-bond donor) with a chlorinated aromatic amine moiety, influencing its electronic properties and molecular interactions .
Properties
IUPAC Name |
2-[(2-chloroanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICVFOZMJQFGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368451 | |
| Record name | 2-[(2-Chloro-phenylamino)-methyl]-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7166-37-2 | |
| Record name | 2-[(2-Chloro-phenylamino)-methyl]-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-phenylamino)-methyl]-phenol typically involves the reaction of 2-chloroaniline with salicylaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-phenylamino)-methyl]-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chloro-phenylamino)-methyl]-phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-phenylamino)-methyl]-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the chloro-phenylamino group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aminomethyl Group
2-[(Methylamino)methyl]phenol
- Structure: A methylamino group replaces the 2-chlorophenylamino group.
- Bioactivity : Exhibits potent anti-quorum sensing (QS) activity against Staphylococcus aureus by targeting the SarA regulator. Reduces biofilm formation and downregulates virulence genes (fnbA, hla, hld) without direct antimicrobial effects. Synergizes with antibiotics (e.g., oxacillin), lowering minimum inhibitory concentrations (MICs) significantly .
4-Chloro-2-{[(2-chlorophenyl)amino]methyl}phenol
- Structure: Adds a chlorine atom at the para position of the phenol ring.
- Properties: Increased molecular weight (268.14 g/mol vs. ~233.68 g/mol for the target compound) and enhanced halogen-mediated interactions.
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol
Functional Group Modifications
(E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol
- Structure: Replaces the chlorophenyl group with a hydroxyethylaminoethyl-imino chain.
- Crystallography: Forms intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯O interactions, creating layered hydrogen-bond networks.
- Application : Metal complexes of such ligands are studied for catalytic and medicinal applications, diverging from the target compound’s antimicrobial focus .
2-[[3-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol
- Structure: Substitutes the phenol’s hydroxyl with ethanol and adds a 2-chlorobenzyloxy group.
Bioactivity and Mechanism
Physicochemical and Structural Insights
- Lipophilicity: The 2-chlorophenyl group increases logP compared to methylamino or hydroxyethyl analogs, favoring membrane permeability but possibly reducing water solubility.
- Hydrogen Bonding: The phenolic –OH and amine –NH groups enable hydrogen bonding, critical for interactions with proteins (e.g., SarA) .
- Steric Effects : Bulky substituents (e.g., 3-chloro-2-methylphenyl) may reduce binding affinity to compact active sites .
Biological Activity
2-[(2-Chloro-phenylamino)-methyl]-phenol, commonly referred to as a phenolic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a chlorophenyl ring attached to an amino group and a hydroxymethyl group. Its molecular formula is with a molecular weight of approximately 233.69 g/mol. This structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.05 |
| Bacillus subtilis | 0.01 |
| Pseudomonas aeruginosa | 0.1 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
The mechanism by which this compound exerts its antimicrobial effects is primarily through the inhibition of bacterial enzyme activity and disruption of cell wall synthesis. The presence of the chlorophenyl group enhances its ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains.
Study on Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various phenolic compounds, including this compound. The study found that this compound exhibited superior activity compared to other phenolic derivatives, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . The authors attributed this efficacy to the compound's ability to form stable complexes with bacterial proteins.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against Candida species. A recent investigation reported an MIC value of 0.015 mg/mL against Candida albicans, indicating strong antifungal potential . This suggests that this compound could be explored further for treating fungal infections.
Therapeutic Potential
The diverse biological activities of this compound position it as a promising candidate in drug development. Its potential applications include:
- Antimicrobial agents : With rising antibiotic resistance, compounds like this may provide alternative therapeutic options.
- Antifungal treatments : Given its efficacy against fungi, it could be developed into topical or systemic antifungal medications.
Safety and Toxicity Studies
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are warranted to evaluate its long-term effects and safety margins in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
